1-methylimidazole-4,5-dicarboxylic acid;hydrochloride
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Overview
Description
1-methylimidazole-4,5-dicarboxylic acid;hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methylimidazole-4,5-dicarboxylic acid;hydrochloride can be synthesized through several methods. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidation of benzimidazole to open the ring structure, followed by further reactions to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the use of specific catalysts, controlled temperatures, and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-methylimidazole-4,5-dicarboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides to introduce new substituents onto the imidazole ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolecarboxamide derivatives, while substitution reactions can produce various N-substituted imidazoles .
Scientific Research Applications
1-methylimidazole-4,5-dicarboxylic acid;hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methylimidazole-4,5-dicarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as antagonists to cannabinoid receptors, thereby modulating various physiological processes . The compound’s structure allows it to participate in hydrogen bonding, coordination with metal ions, and other interactions that influence its biological activity.
Comparison with Similar Compounds
4,5-Imidazoledicarboxylic acid: This compound shares a similar core structure but lacks the methyl group at the 1-position.
1-Methylimidazole-4,5-dicarboxylate: This compound is closely related but differs in its salt form and specific substituents.
Uniqueness: 1-methylimidazole-4,5-dicarboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Methylimidazole-4,5-dicarboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
1-Methylimidazole-4,5-dicarboxylic acid hydrochloride (C6H6N2O4·HCl) is characterized by its imidazole ring, which is known for participating in various biological processes. The compound features two carboxylic acid groups that can interact with biological macromolecules, enhancing its potential as a therapeutic agent.
Antiviral Properties
Recent studies have indicated that derivatives of imidazole-4,5-dicarboxylic acid exhibit significant antiviral activity. For instance, asymmetric imidazole-4,5-dicarboxamide derivatives have shown inhibitory effects against the SARS-CoV-2 main protease. One derivative demonstrated an IC50 value of 4.79 μM in comparison to ebselen's IC50 of 0.04 μM . This suggests that modifications to the imidazole structure can enhance antiviral efficacy.
Enzyme Inhibition
Research has also focused on the enzyme inhibition capabilities of 1-methylimidazole-4,5-dicarboxylic acid derivatives. For example, certain derivatives have been evaluated for their ability to inhibit lipase and phospholipase A2 activities. These enzymes are crucial in lipid metabolism and inflammatory processes. The inhibition of these enzymes can lead to therapeutic applications in metabolic disorders and inflammatory diseases .
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored extensively. Compounds derived from imidazole-4,5-dicarboxylic acid have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies indicate that these compounds can downregulate HER family proteins (EGFR/HER2/HER3) and induce endoplasmic reticulum stress, leading to cancer cell death .
The mechanism by which 1-methylimidazole-4,5-dicarboxylic acid exerts its biological effects involves multiple pathways:
- Enzyme Interaction : The compound may act as a competitive inhibitor for various enzymes due to its structural similarity to natural substrates.
- Receptor Modulation : It can bind to specific receptors involved in cell signaling, altering cellular responses.
- Induction of Stress Responses : The compound can trigger stress responses in cells, leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Study: SARS-CoV-2 Inhibition
A study investigated the efficacy of various imidazole-4,5-dicarboxamide derivatives against SARS-CoV-2 protease. The results showed that specific structural modifications significantly enhanced antiviral potency. Furthermore, cytotoxicity assays confirmed that these compounds were not toxic to human cells at effective concentrations .
Properties
IUPAC Name |
1-methylimidazole-4,5-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4.ClH/c1-8-2-7-3(5(9)10)4(8)6(11)12;/h2H,1H3,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEVTEVAAUDTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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